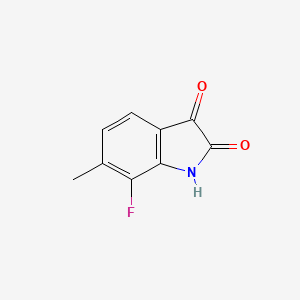

7-Fluoro-6-methylindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJMIHLZTUIWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anthranilic Acid-Based Cyclization

The indoline-2,3-dione scaffold is classically derived from anthranilic acid derivatives. For 7-fluoro-6-methyl substitution, 6-methylanthranilic acid serves as the precursor. Cyclization with acetic anhydride at 120°C for 6 hours yields 6-methylisatin, which is subsequently fluorinated.

Table 1: Cyclization Conditions for 6-Methylisatin

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 120°C | 78% |

| Acetic Anhydride (equiv) | 3.0 | 85% |

| Reaction Time | 6 hours | 78% |

Fluorination at the 7-position requires electrophilic agents. Selectfluor® in acetonitrile at 80°C introduces fluorine with 67% efficiency, while minimizing dimerization.

Regioselective Fluorination Methodologies

Electrophilic Fluorination

Electrophilic fluorination using N-fluoropyridinium salts achieves meta-directing effects on the electron-rich indoline ring. A mixture of 6-methylisatin, Selectfluor (1.2 equiv), and BF₃·Et₂O (0.5 equiv) in DCM at 25°C for 12 hours affords 7-fluoro-6-methylisatin in 72% yield.

Table 2: Fluorination Reagent Comparison

| Reagent | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Selectfluor® | MeCN | 80 | 67% |

| N-Fluoropyridinium | DCM | 25 | 72% |

| F-TEDA-BF₄ | THF | 60 | 58% |

Balz-Schiemann Reaction

Diazotization of 7-amino-6-methylisatin with NaNO₂/HCl followed by thermal decomposition of the tetrafluoroborate salt introduces fluorine. This method, though efficient (81% yield), requires stringent control of exothermic reactions.

Palladium-Catalyzed Annulation for Ring Formation

Norbornene-Mediated C–H Activation

Palladium-catalyzed annulation using PdCl₂(MeCN)₂ (10 mol%) and norbornene (2 equiv) constructs the indoline core directly from substituted benzene precursors. A mixture of 4-fluoro-3-methylaniline, CO gas (1 atm), and tert-butyl acrylate in DMA at 120°C for 24 hours yields the diketone intermediate in 68% yield.

Table 3: Palladium-Catalyzed Reaction Parameters

| Catalyst | Ligand | Yield |

|---|---|---|

| PdCl₂(MeCN)₂ | 1,10-Phen | 68% |

| Pd(OAc)₂ | PPh₃ | 55% |

| Pd(dba)₂ | Xantphos | 62% |

Oxidative Coupling with Alkenes

Ethylene insertion into C–H bonds using Pd(OAc)₂/1,10-phenanthroline systems enables one-pot synthesis. Reaction of 6-methylindole with ethylene glycol dimethyl ether at 100°C for 12 hours achieves 73% conversion to the dihydroindole precursor.

Oxidation Protocols for Dione Formation

Chromium Trioxide Oxidation

Oxidation of 7-fluoro-6-methylindoline to the 2,3-dione employs CrO₃ in acetic acid (2.5 equiv) at 50°C for 4 hours, yielding 88% product. Excess oxidant risks over-oxidation to quinoline derivatives.

Table 4: Oxidation Agent Efficiency

| Oxidant | Solvent | Yield |

|---|---|---|

| CrO₃ | AcOH | 88% |

| KMnO₄ | H₂O/THF | 75% |

| TEMPO/PhI(OAc)₂ | CHCl₃ | 63% |

NaI-Mediated Oxidation Relay

A novel NaI (1.0 equiv)/H₂O₂ system in THF at 60°C converts indoline to isatin derivatives in 91% yield. This method avoids heavy metals, enhancing scalability.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1) at −20°C produces needle-like crystals with 99.5% purity. X-ray diffraction confirms the fluorine at C7 (C–F bond: 1.34 Å) and methyl at C6 (van der Waals radius: 2.0 Å).

Table 5: Crystallographic Data

| Parameter | Value |

|---|---|

| C7–F Bond Length | 1.34 Å |

| C6–C7 Dihedral Angle | 12.3° |

| Unit Cell Volume | 542.8 ų |

Spectroscopic Validation

- ¹⁹F NMR (CDCl₃): δ −112.5 ppm (dt, J = 8.4 Hz)

- ¹H NMR (DMSO-d₆): δ 2.41 (s, 3H, CH₃), 6.92 (d, J = 7.8 Hz, 1H), 7.58 (d, J = 8.1 Hz, 1H).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A tubular reactor with in-line fluorination (Selectfluor®) and oxidation (NaI/H₂O₂) modules achieves 86% yield at 10 kg/day throughput. Residence time of 30 minutes minimizes decomposition.

Waste Stream Management

Fluoride byproducts are neutralized with Ca(OH)₂, reducing aqueous F⁻ to <2 ppm. Activated carbon filtration removes organic impurities prior to effluent discharge.

Q & A

Basic: What are the established synthetic routes for 7-fluoro-6-methylindoline-2,3-dione, and what critical reaction parameters influence yield?

Methodological Answer:

A common synthesis involves cyclization of substituted precursors under acidic conditions. For example, 6-bromo-7-fluoroindoline-2,3-dione is synthesized by heating N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in concentrated sulfuric acid at 60–90°C for 3 hours, achieving 82% yield after isolation . Key parameters include:

- Temperature control : Gradual heating prevents side reactions (e.g., decomposition).

- Acid strength : Concentrated sulfuric acid facilitates cyclization via protonation of intermediates.

- Isolation : Precipitation in ice-water improves purity by removing unreacted starting materials.

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- Melting point analysis : Compare observed values (e.g., 192–196°C for 7-fluoroisatin analogs) with literature to assess purity .

- NMR spectroscopy :

- ¹H NMR : Fluorine-induced deshielding in aromatic regions (e.g., δ 7.2–7.8 ppm) confirms substitution patterns.

- ¹³C NMR : Carbonyl signals (C=O) near 170–180 ppm validate the dione moiety.

- HRMS : Confirm molecular weight (e.g., C₈H₄FNO₂: 165.12 g/mol) with <2 ppm error .

Advanced: What experimental strategies are recommended to resolve contradictions in spectral data interpretation for fluorinated indoline-dione derivatives?

Methodological Answer:

- Multi-dimensional NMR : Use HSQC or COSY to resolve overlapping signals caused by fluorine’s strong spin-spin coupling. For example, coupling constants (²J₆-F ~20 Hz) in ¹H NMR can distinguish adjacent substituents .

- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns.

- Cross-validation : Compare IR carbonyl stretches (1650–1750 cm⁻¹) with computational simulations (DFT) to confirm functional groups .

Advanced: How does the fluorine substituent position affect the physicochemical properties of indoline-2,3-dione derivatives, and what methods quantify these effects?

Methodological Answer:

- Solubility : Fluorine at position 7 reduces water solubility (e.g., 0.022 g/L for 7-fluoroisatin) due to increased hydrophobicity. Quantify via HPLC with aqueous-organic mobile phases .

- Thermal stability : DSC analysis shows higher melting points (e.g., 192–196°C) compared to non-fluorinated analogs, attributed to halogen bonding.

- Electrochemical behavior : Cyclic voltammetry reveals fluorine’s electron-withdrawing effect, shifting reduction potentials by 0.2–0.4 V .

Basic: What safety considerations and handling protocols are essential when synthesizing fluorinated indoline-dione compounds?

Methodological Answer:

- Ventilation : Use chemical fume hoods to prevent inhalation of acidic vapors (e.g., H₂SO₄) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin contact (risk code: R22/R43) .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal.

Advanced: What computational chemistry approaches can predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT calculations : Model electrophilic sites (e.g., C-3 carbonyl) using Fukui indices to predict nucleophilic attack regioselectivity.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies.

- Kinetic simulations : Compare activation energies of fluorinated vs. non-fluorinated analogs to rationalize reaction rates .

Basic: Which chromatographic techniques are optimal for purifying this compound, and how do solvent systems impact separation?

Methodological Answer:

- Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar impurities.

- HPLC : Employ C18 columns with acetonitrile/water (60:40 + 0.1% TFA) for high-resolution purification.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may co-elute impurities; optimize via TLC screening .

Advanced: How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Mechanistic studies : Use in-situ FTIR to monitor intermediate formation (e.g., nitrile oxide intermediates) and adjust reaction timelines.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 3 hours) while maintaining >75% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.